![molecular formula C12H8F3NO2S B13664799 2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid](/img/structure/B13664799.png)
2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid typically involves the reaction of 2-(trifluoromethyl)benzyl bromide with thiazole-4-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Various substituted thiazole derivatives
科学研究应用
2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
作用机制
The mechanism of action of 2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to the modulation of biological processes. The compound can inhibit the activity of certain enzymes, disrupt cellular signaling pathways, and induce apoptosis in cancer cells.
相似化合物的比较
- 2-(Trifluoromethyl)benzoic Acid
- 2-Phenylthiazole-4-carboxylic Acid
- 2-(Trifluoromethyl)pyridine-4-carboxylic Acid
Comparison: 2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid stands out due to the presence of both the trifluoromethyl group and the thiazole ring, which confer unique chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, higher biological activity, and greater potential for therapeutic applications.
属性
分子式 |
C12H8F3NO2S |
|---|---|
分子量 |
287.26 g/mol |
IUPAC 名称 |
2-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)8-4-2-1-3-7(8)5-10-16-9(6-19-10)11(17)18/h1-4,6H,5H2,(H,17,18) |
InChI 键 |
LHBDULHMIAHQSX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC2=NC(=CS2)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


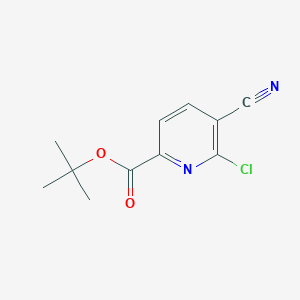
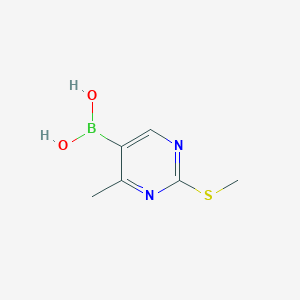
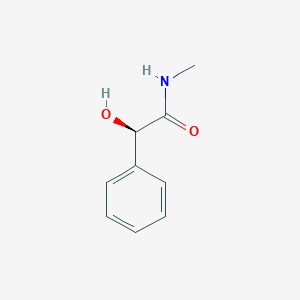
![6-(Methylthio)thiazolo[5,4-C]pyridazine](/img/structure/B13664740.png)
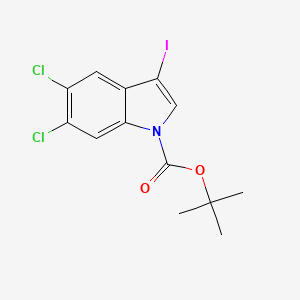
![2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13664744.png)
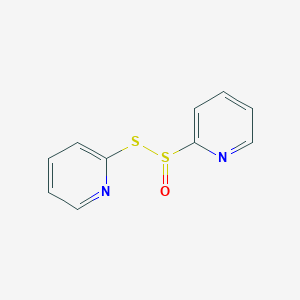
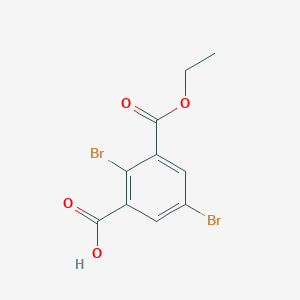
![2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13664759.png)
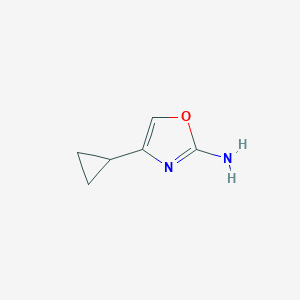
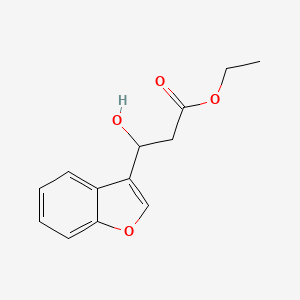
![2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13664764.png)


